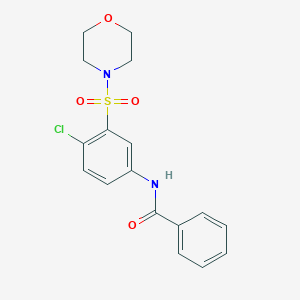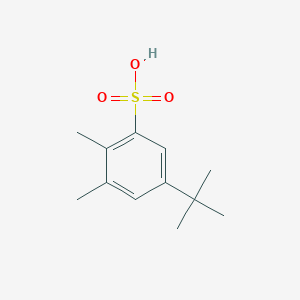
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in various scientific research applications. GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, Wnt signaling, and neuronal development. CHIR-99021 has been shown to have many potential applications in the fields of stem cell research, cancer therapy, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of many cellular processes. GSK-3 is involved in the phosphorylation and degradation of many proteins, including β-catenin, which is a key component of the Wnt signaling pathway. By inhibiting GSK-3, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide stabilizes β-catenin and activates the Wnt signaling pathway, which promotes cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to have many biochemical and physiological effects, including enhancing the self-renewal and pluripotency of stem cells, inhibiting the growth and proliferation of cancer cells, promoting neuronal differentiation and survival, and protecting against neurotoxicity. N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has also been shown to regulate the expression of many genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has many advantages for lab experiments, including its high potency and selectivity for GSK-3, its ability to activate the Wnt signaling pathway, and its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases. However, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully elucidate its pharmacological effects and mechanisms of action.
Direcciones Futuras
There are many future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, including further studies on its pharmacological effects and mechanisms of action, its potential applications in other diseases and disorders, and the development of more potent and selective GSK-3 inhibitors. Some possible future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide include studying its effects on other cellular processes, such as autophagy and mitochondrial function, and exploring its potential applications in regenerative medicine and tissue engineering.
Métodos De Síntesis
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide can be synthesized using a multi-step synthetic method that involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the nitro group with tin(II) chloride. The resulting 4-chloro-3-morpholin-4-ylsulfonylaniline is then reacted with benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been extensively studied in various scientific research applications, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by activating the Wnt signaling pathway. In cancer therapy, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to promote neuronal differentiation and survival, and to protect against neurotoxicity.
Propiedades
Número CAS |
797781-56-7 |
|---|---|
Fórmula molecular |
C17H17ClN2O4S |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-7-6-14(19-17(21)13-4-2-1-3-5-13)12-16(15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Clave InChI |
GKCBNNYYHQNJLZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)